molecular formula C9H12N4 B2982272 4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 151693-89-9

4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B2982272
CAS No.: 151693-89-9
M. Wt: 176.223
InChI Key: WJRVFZMGTGRWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with three methyl groups attached at positions 4, 5, and 6. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the condensation of 5-amino-3-methylpyrazole with 2,3-diketones under acidic conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the condensation reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible at the nitrogen and carbon atoms of the pyrazole and pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4,5,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the presence of three methyl groups, which influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern can affect the compound’s binding affinity and selectivity for different molecular targets, making it a valuable scaffold for drug design .

Properties

IUPAC Name

4,5,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-4-5(2)7-8(10)12-13-9(7)11-6(4)3/h1-3H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRVFZMGTGRWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(NN=C2N=C1C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.